
2-Methyl-2-(naphthalen-1-yl)propanoic acid
Descripción general
Descripción
2-Methyl-2-(naphthalen-1-yl)propanoic acid, also known as 1-Naphthaleneacetic acid, α,α-dimethyl-, is a chemical compound with the molecular formula C14H14O2 . It has a molecular weight of 214.25976 .
Molecular Structure Analysis
The InChI code for 2-Methyl-2-(naphthalen-1-yl)propanoic acid is1S/C14H14O2/c1-14(2,13(15)16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,15,16) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected. Physical And Chemical Properties Analysis
2-Methyl-2-(naphthalen-1-yl)propanoic acid is a solid at room temperature . The compound is sealed in dry conditions and stored at room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis
“2-Methyl-2-(naphthalen-1-yl)propanoic acid” is a chemical compound with the molecular formula C14H14O2 . It is used in various chemical syntheses due to its unique structure. It has two aromatic rings linked through an ethylenic bridge of the conjugated double bond with the three carbon-α,β-unsaturated carbonyl system .
Prodrug Formation
Research has shown that esterification of “2-Methyl-2-(naphthalen-1-yl)propanoic acid” can be used to form prodrugs . This process aims to change the physicochemical properties of the parent drug, potentially reducing gastric irritation and improving bioavailability .
Quantum Chemical Investigations
This compound has been used in quantum chemical investigations . These studies often involve the use of computational methods, such as density functional theory (DFT), to obtain the optimized structure of the molecule .
Spectroscopic Studies
“2-Methyl-2-(naphthalen-1-yl)propanoic acid” is used in spectroscopic studies . These studies often involve techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV-vis spectral methods .
Nonlinear Optical Studies
The compound has been used in studies related to nonlinear optics . These studies often involve analyses such as natural bonds orbital, frontier molecular orbital, molecular electrostatic potential, and NCI .
Drug-likeness and ADMET Studies
“2-Methyl-2-(naphthalen-1-yl)propanoic acid” has been used in drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies . These studies are crucial in the early stages of drug discovery to predict the drug-like properties of a compound .
Safety and Hazards
The safety information for 2-Methyl-2-(naphthalen-1-yl)propanoic acid indicates that it has a GHS07 signal word, which means "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include measures to take in case of exposure or if safety precautions are not followed .
Propiedades
IUPAC Name |
2-methyl-2-naphthalen-1-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-14(2,13(15)16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOOBWJNMRZHBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(naphthalen-1-yl)propanoic acid | |
CAS RN |
13366-01-3 | |
| Record name | 2-methyl-2-(naphthalen-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[f]quinoline-5-carboxylic acid](/img/structure/B3377477.png)
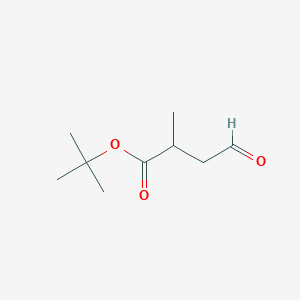
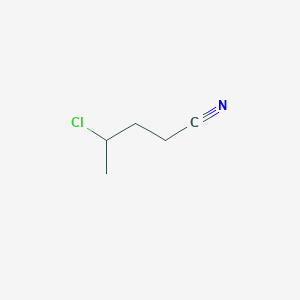
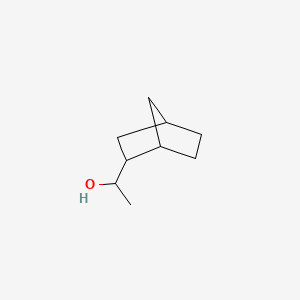
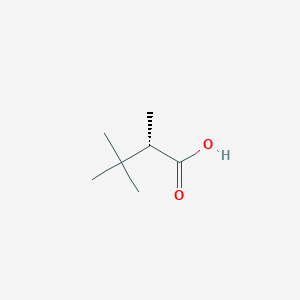



![Sodium 3-[(4-methylphenyl)amino]propanoate](/img/structure/B3377540.png)


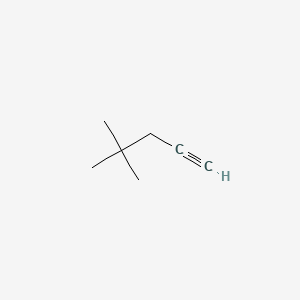

![5-[(benzyloxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B3377586.png)